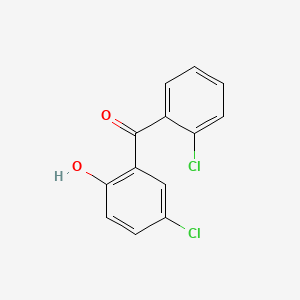

2',5-Dichloro-2-hydroxybenzophenone

Description

Contextualization within the Halogenated Benzophenone (B1666685) Chemical Class

Benzophenones are a class of aromatic ketones characterized by a core structure of two phenyl rings attached to a carbonyl group ((C₆H₅)₂CO). uni.lu The versatility of this basic structure allows for various substitutions on the phenyl rings, leading to a wide array of derivatives with differing properties. Halogenated benzophenones are a significant subgroup where one or more hydrogen atoms on the phenyl rings are replaced by halogen atoms, such as chlorine or bromine.

2',5-Dichloro-2-hydroxybenzophenone, with the chemical formula C₁₃H₈Cl₂O₂, is a distinct member of this class. uni.lu Its structure features two chlorine atoms and one hydroxyl (-OH) group substituted on the phenyl rings. Specifically, one phenyl ring has a chlorine atom at the 5-position and a hydroxyl group at the 2-position, while the second phenyl ring has a chlorine atom at the 2'-position. The presence and position of these functional groups—the chlorine atoms and the hydroxyl group—are critical in defining its chemical and physical properties, distinguishing it from other benzophenone derivatives.

The broader class of hydroxybenzophenones is well-known for its ability to absorb ultraviolet (UV) radiation, which has led to their widespread use as UV filters in sunscreens and stabilizers in plastics and other materials to prevent photodegradation. nih.gov The introduction of halogen atoms can further modify the electronic and photochemical properties of the molecule. Halogen radicals, for instance, are known to play a role in photochemical transformations in aquatic environments. researchgate.net Therefore, this compound is situated at the intersection of two important subgroups: hydroxybenzophenones and chlorinated benzophenones, making its specific characteristics a subject of scientific interest.

Current State of Knowledge and Unaddressed Research Questions for this compound

The existing body of scientific literature on this compound provides foundational knowledge, primarily centered on its synthesis and basic characterization. However, comprehensive research into its specific reactivity and potential applications is limited, leaving several key questions unanswered.

Known Information:

The fundamental properties of this compound have been established. It is identified by the CAS number 61785-35-1 and has a molecular weight of 267.11 g/mol . chemicalbook.com It exists as a powder or crystalline solid with a melting point in the range of 107-110 °C. chemicalbook.com

One documented method for its synthesis involves the reaction of o-chlorobenzoyl chloride with p-chlorophenol in the presence of an aluminium chloride catalyst at elevated temperatures (180°C). chemicalbook.com This is a variation of the Friedel-Crafts acylation, a common method for preparing benzophenones. researchgate.net Furthermore, analytical methods for its identification and purification have been developed. For instance, reverse-phase high-performance liquid chromatography (HPLC) methods are available to separate and analyze the compound, which is noted as being scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | sielc.com |

| Synonyms | (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone; 5-Chloro-2-hydroxy-2'-chlorobenzophenone | chemicalbook.com |

| CAS Number | 61785-35-1 | chemicalbook.com |

| Molecular Formula | C₁₃H₈Cl₂O₂ | uni.lu |

| Molecular Weight | 267.11 g/mol | chemicalbook.com |

| Melting Point | 107-110 °C | chemicalbook.com |

Unaddressed Research Questions:

Despite this foundational data, significant gaps in the knowledge base for this compound remain. Key unaddressed research questions include:

Photochemical Fate and Degradation: While the photochemistry of benzophenone itself is well-studied, the specific photodegradation pathways and products of this compound are largely unknown. nih.govrsc.org How do the positions of the chlorine atoms and the hydroxyl group influence its stability and transformation under UV irradiation?

Biological Activity: There is a notable lack of research on the biological effects of this specific compound. Studies on other benzophenones have raised concerns about their potential as endocrine disruptors. google.com However, the estrogenic or anti-androgenic activity of this compound has not been specifically evaluated.

Detailed Reactivity: Beyond its synthesis, the chemical reactivity of this compound is not well-documented. How does it behave in various chemical reactions, and could it serve as a precursor for the synthesis of other complex molecules?

Environmental Occurrence and Fate: Benzophenones are recognized as environmental contaminants. uni.lu However, there is no specific data on the presence, persistence, or bioaccumulation potential of this compound in various environmental compartments.

Interdisciplinary Significance in Chemical Sciences and Beyond

The study of this compound holds potential significance across several scientific disciplines, largely inferred from the known applications and properties of the broader benzophenone class.

Organic and Polymer Chemistry: Benzophenones are valuable in organic synthesis and are widely used as photoinitiators in polymer chemistry to trigger polymerization reactions upon exposure to light. nih.govresearchgate.net The specific substitution pattern of this compound could offer unique advantages or properties as a photoinitiator or as a building block for creating more complex organic molecules and polymers.

Environmental Science: The stability and persistence of halogenated organic compounds are of significant environmental concern. uni.lu Research into the environmental fate, transport, and potential toxicity of this compound is crucial for a comprehensive understanding of the environmental impact of this class of compounds. Its dichlorinated nature suggests it may have different persistence and degradation pathways compared to non-halogenated benzophenones. nih.gov

Medicinal Chemistry and Toxicology: The biological activity of benzophenone derivatives is an area of active research. Some have been investigated for their potential as pharmaceutical agents, while others are studied for their toxicological profiles, including endocrine-disrupting effects. rsc.orggoogle.com For example, derivatives of (3,5-Dichloro-2-hydroxyphenyl) have been explored for their antimicrobial and anticancer properties. This suggests that this compound could be a candidate for similar biological screening. The development of analytical methods suitable for pharmacokinetics also points towards its potential, though currently unexplored, relevance in drug metabolism and toxicology studies. sielc.com

The investigation of this compound thus represents a frontier in the study of halogenated benzophenones, with the potential to yield new insights in materials science, environmental chemistry, and pharmacology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXVZDOVYCTYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210774 | |

| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61785-35-1 | |

| Record name | (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61785-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061785351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5-dichloro-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structure Directed Chemical Modifications of 2 ,5 Dichloro 2 Hydroxybenzophenone

Strategic Approaches for the Regioselective Synthesis of 2',5-Dichloro-2-hydroxybenzophenone

The regioselective synthesis of this compound is of significant interest due to the specific arrangement of substituents on the aromatic rings, which dictates its chemical properties and potential applications. Various synthetic strategies have been explored to achieve the desired isomer with high purity.

Exploration of Friedel-Crafts Acylation Pathways

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of aryl ketones, and it represents a primary route for the synthesis of this compound. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

A direct and efficient method for the preparation of this compound involves the reaction of ortho-chlorobenzoyl chloride with para-chlorophenol. chemicalbook.com This reaction is typically catalyzed by aluminum chloride (AlCl₃) and is conducted at elevated temperatures. chemicalbook.com The regioselectivity of the acylation on the p-chlorophenol ring is directed by the activating hydroxyl group to the ortho position, leading to the desired product.

Another well-established Friedel-Crafts approach is the aroylation of 1,4-dichlorobenzene (B42874). google.com In this method, an aroyl halide or aromatic anhydride is reacted with 1,4-dichlorobenzene in the presence of a strong Lewis acid, such as aluminum chloride. google.com The reaction conditions, including the molar ratio of reactants and the temperature, are critical for achieving a high yield of the desired 2,5-dichlorobenzophenone isomer. google.com Subsequent introduction of the hydroxyl group at the 2-position would be required to complete the synthesis of the target molecule.

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| o-Chlorobenzoyl chloride | p-Chlorophenol | Aluminum chloride | Direct synthesis with regioselectivity guided by the hydroxyl group. chemicalbook.com |

| Aroyl halide | 1,4-Dichlorobenzene | Aluminum chloride | Formation of the dichlorobenzophenone backbone. google.com |

Transition Metal-Catalyzed Coupling Reactions for Precursor Formation

Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to construct complex molecular architectures with high precision. These methods offer a powerful alternative for the formation of the biaryl ketone scaffold of this compound from suitable precursors.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst, is a particularly relevant strategy. mdpi.com For the synthesis of precursors to this compound, this could involve the coupling of a suitably substituted boronic acid with a halogenated aromatic partner. For instance, the coupling of a dichlorophenylboronic acid with a protected 2-chlorophenol derivative could be a viable route. A similar approach has been demonstrated in the synthesis of 2-hydroxybenzophenone (B104022) derivatives, where 5-bromo-2-hydroxybenzophenone was successfully coupled with various boronic acid pinacol esters using a palladium catalyst. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Significance |

| Suzuki-Miyaura | Arylboronic acid and Aryl halide | Palladium catalyst and a base | Versatile method for constructing the biaryl ketone framework. mdpi.com |

| Suzuki Coupling | 5-Bromo-2-hydroxybenzophenone and Boronic acid pinacol ester | Pd(PPh₃)₄ and K₂CO₃ | Demonstrates the applicability of this method for substituted benzophenones. nih.gov |

Directed Ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent with high regiocontrol. wikipedia.org

In the context of synthesizing this compound, a protected phenol (B47542) could serve as the substrate, with the protecting group acting as the DMG. Ortho-lithiation followed by reaction with a 2,5-dichlorobenzoyl chloride equivalent would install the desired acyl group. This approach offers a high degree of control over the substitution pattern. researchgate.netcdnsciencepub.com

Furthermore, regioselective halogenation strategies can be employed to introduce the chloro substituents at specific positions on the hydroxybenzophenone core. rsc.org The presence of directing groups on the aromatic rings can influence the position of halogenation. nih.govresearchgate.net For instance, the hydroxyl group of a benzophenone (B1666685) precursor can direct electrophilic halogenation to the ortho and para positions. By carefully choosing the starting materials and reaction conditions, it is possible to achieve the desired dichlorination pattern.

Multi-Component and Convergent Synthetic Routes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted to construct highly substituted precursors in a convergent manner. beilstein-journals.orgbeilstein-journals.org

Convergent synthesis, in contrast to linear synthesis, involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages. acs.orgnih.gov This approach is generally more efficient for the synthesis of complex molecules. For this compound, a convergent strategy could involve the synthesis of a 2,5-dichlorophenyl fragment and a 2-hydroxyphenyl fragment, which are then joined together through a suitable reaction, such as a transition metal-catalyzed cross-coupling reaction.

Designed Chemical Derivatization of this compound

The presence of a reactive hydroxyl group in this compound provides a handle for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially new and interesting properties.

Synthesis of Ether and Ester Derivatives

The hydroxyl group of this compound can be readily converted into ether and ester functionalities. These derivatizations can alter the molecule's polarity, solubility, and biological activity.

Ether Derivatives: The synthesis of ether derivatives can be achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide to yield the corresponding ether.

Ester Derivatives: Esterification of the hydroxyl group can be accomplished by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of ester groups. An analogous transformation has been demonstrated with 3,4-dichloro-5-hydroxy-2(5H)-furanone, where the hydroxyl group was successfully converted into various esters. researchgate.net

| Derivative Type | General Reagents | Reaction Name/Type |

| Ether | Alkyl halide, Base (e.g., NaH) | Williamson ether synthesis |

| Ester | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Esterification |

Formation of Schiff Base Ligands and Corresponding Metal Complexes

The chemical reactivity of this compound allows for its use as a precursor in the synthesis of multidentate ligands, particularly Schiff bases. These are typically formed through a condensation reaction between the carbonyl group of the benzophenone and the primary amino group of various amines. scispace.comnih.gov The general reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) functional group. scispace.com The presence of the ortho-hydroxyl group and the dichloro-substituents on the benzophenone backbone influences the electronic properties and steric environment of the resulting ligand.

While direct studies on this compound are specific, extensive research on analogous compounds like substituted 2-hydroxyacetophenones and other 2-hydroxybenzophenones provides a strong basis for understanding these reactions. tandfonline.comresearchgate.netmdpi.com For instance, Schiff bases have been synthesized from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and various anilines, highlighting a common synthetic pathway. nanobioletters.com The synthesis is often carried out by refluxing equimolar amounts of the ketone and the amine in a solvent such as ethanol (B145695), sometimes with the addition of an acid catalyst. nih.govarpgweb.com

These Schiff base ligands, containing both oxygen and nitrogen donor atoms, are excellent chelating agents for a wide array of transition metal ions. nih.govtandfonline.comxiahepublishing.com The ligand typically coordinates to the metal center through the nitrogen atom of the imine group and the deprotonated oxygen atom of the phenolic hydroxyl group. nih.govsemanticscholar.org This coordination results in the formation of stable metal complexes with varying geometries, such as octahedral or square planar, depending on the metal ion and its coordination number. science.gov A diverse range of metal complexes, including those with Co(II), Ni(II), Cu(II), and Zn(II), have been synthesized from structurally similar Schiff base ligands. nanobioletters.comarpgweb.com These complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography, to confirm their structure and bonding. tandfonline.comnih.gov

The table below summarizes the typical components used in the formation of Schiff base ligands from hydroxy-ketone precursors and their subsequent metal complexes.

| Precursor Component | Examples | Role in Final Complex |

|---|---|---|

| Hydroxy-Ketone | This compound, 2-Hydroxyacetophenone, Substituted 2-hydroxybenzophenones | Forms the backbone of the Schiff base ligand |

| Primary Amine | Aliphatic diamines (e.g., ethylenediamine), Aromatic amines (e.g., aniline, 4-chloroaniline), Amino acids | Provides the imine nitrogen for coordination |

| Metal Salt | Acetates or chlorides of Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III) | Acts as the central metal ion in the complex |

Covalent Incorporation into Polymeric Architectures

Incorporating this compound moieties into polymeric structures is a significant strategy for developing advanced materials, particularly for applications requiring UV stability. kyoto-u.ac.jparkat-usa.org The 2-hydroxybenzophenone scaffold is a well-known ultraviolet (UV) absorber; its mechanism involves the formation of an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. longchangchemical.com Upon absorbing UV radiation, the molecule undergoes a reversible excited-state intramolecular proton transfer (ESIPT), dissipating the energy as heat without degrading the polymer matrix. arkat-usa.orglongchangchemical.com Covalently bonding these UV-absorbing units to a polymer backbone prevents issues like leaching or volatilization, which are common with additive stabilizers. arkat-usa.org

Several methodologies exist for the covalent incorporation of benzophenone derivatives into polymers:

Copolymerization of Functionalized Monomers: A common approach is to first synthesize a polymerizable derivative of the benzophenone. This can be achieved by introducing a reactive group, such as a vinyl, acrylate, or allyl moiety, onto the benzophenone structure. acs.org This functionalized monomer is then copolymerized with other monomers to integrate the UV-absorbing unit directly into the polymer chain. acs.orgresearchgate.net

Grafting onto Existing Polymers: this compound can be attached to a pre-existing polymer. This can be accomplished by reacting the hydroxyl group or by activating one of the aromatic rings to form a covalent bond with a functional group on the polymer backbone. kyoto-u.ac.jp For example, a polymer with reactive sites like brominated methyl groups can react with the phenolic hydroxyl of a hydroxybenzophenone under alkaline conditions. kyoto-u.ac.jp

Photochemical Cross-linking: Benzophenone itself is a well-known photoinitiator that can form covalent bonds via a C,H-insertion reaction upon UV irradiation. rsc.orgmdpi.com When blended with a polymer, the carbonyl group of the benzophenone can be excited by UV light, enabling it to abstract a hydrogen atom from a C-H bond on a nearby polymer chain. researchgate.net The resulting radicals on both the benzophenone and the polymer then combine, forming a stable C-C covalent bond that permanently grafts the molecule to the polymer network. rsc.orgresearchgate.net This same principle can be applied to benzophenone derivatives incorporated into polymer side chains to induce photocross-linking between polymer chains, forming stable hydrogels or surface coatings. researchgate.netrsc.org

Polycondensation Reactions: Polymers can be synthesized using Schiff base chemistry. For instance, a poly-Schiff base polymer has been synthesized via oxidative poly-condensation of a Schiff base derived from 2,5-dichloroaniline and 2-hydroxybenzaldehyde, indicating a pathway to create polymers with related structural units. pnu.ac.irresearchgate.net

| Incorporation Method | Description | Key Feature |

|---|---|---|

| Copolymerization | A benzophenone-containing monomer is synthesized and then polymerized with other monomers. | UV absorber is part of the main polymer backbone or a pendant group. |

| Grafting | The benzophenone molecule is chemically attached to a pre-formed polymer chain. | Modifies the surface or bulk properties of an existing polymer. |

| Photochemical Cross-linking | UV light activates the benzophenone carbonyl group to form a covalent bond with a C-H group on a polymer. | Forms a stable, cross-linked network; useful for coatings and hydrogels. rsc.org |

| Polycondensation | Polymer is formed from monomers containing benzophenone-like structures, often through reactions like Schiff base formation. | Creates novel polymers with inherent UV-absorbing properties. pnu.ac.ir |

Advanced Spectroscopic and Supramolecular Characterization of 2 ,5 Dichloro 2 Hydroxybenzophenone

High-Resolution Mass Spectrometry for Isotopic and Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition and molecular structure of 2',5-Dichloro-2-hydroxybenzophenone. The compound has a molecular formula of C₁₃H₈Cl₂O₂ and a molecular weight of approximately 267.11 g/mol . sielc.comchemicalbook.com

A key feature in the mass spectrum of this compound is the distinct isotopic pattern arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Consequently, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks in its mass spectrum. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio of approximately 9:6:1, which provides definitive evidence for the presence of two chlorine atoms in the molecule.

HRMS provides the high-accuracy mass measurement necessary to confirm the elemental formula. The predicted monoisotopic mass of this compound is 265.99014 Da. uni.lu By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within a few parts per million), HRMS can distinguish C₁₃H₈Cl₂O₂ from other potential molecular formulas with the same nominal mass. For instance, predicted m/z values for various adducts, such as [M+H]⁺ (266.99742), [M+Na]⁺ (288.97936), and [M-H]⁻ (264.98286), can be calculated and compared against experimental data to further validate the compound's identity. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 266.99742 |

| [M+Na]⁺ | 288.97936 |

| [M-H]⁻ | 264.98286 |

| [M+K]⁺ | 304.95330 |

| [M+NH₄]⁺ | 284.02396 |

Data sourced from predicted values. uni.lu

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed molecular structure of this compound by providing information on the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons. The protons on the 2-hydroxyphenyl ring and the 2,5-dichlorophenyl ring will resonate in the aromatic region (typically 6.5-8.0 ppm). The intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen causes the hydroxyl proton to appear significantly downfield, often above 10 ppm, as a broad singlet. The splitting patterns (e.g., doublets, triplets, doublet of doublets) arise from spin-spin coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the aromatic rings. For example, analysis of related compounds like 2,5-dichlorophenol (B122974) shows characteristic shifts and coupling constants (J-values) that help in assigning the proton signals. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 13 distinct signals, one for each carbon atom in the molecule, assuming no accidental overlap. The carbonyl carbon (C=O) is typically the most downfield signal, appearing around 190-200 ppm. The carbon atoms attached to the electronegative chlorine and oxygen atoms will also show characteristic downfield shifts. The remaining aromatic carbons will resonate in the 110-140 ppm range. Predicted spectra for similar structures, such as 2-hydroxybenzaldehyde, can provide a basis for initial assignments. hmdb.ca

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify which protons are adjacent to each other within the same spin system (i.e., on the same aromatic ring).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connectivity between the two aromatic rings through the carbonyl group and for confirming the positions of the non-protonated (quaternary) carbons, including the carbonyl carbon and those bearing the chloro and hydroxyl substituents.

By combining these NMR methods, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise substitution pattern of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Molecular Fingerprints and Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "molecular fingerprint" of this compound by probing its molecular vibrations. psu.edu These complementary methods are essential for identifying key functional groups and understanding intermolecular interactions. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to polar functional groups.

O-H Stretching: A very broad and often weak absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group. This is a hallmark of 2-hydroxybenzophenone (B104022) structures.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of sharp bands just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carbonyl group is expected around 1620-1650 cm⁻¹. The frequency is lower than that of a typical diaryl ketone (≈1660 cm⁻¹) due to the intramolecular hydrogen bond, which weakens the C=O double bond.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum.

The symmetric stretching of the aromatic rings often produces strong Raman signals.

The C-Cl bonds also give rise to characteristic Raman bands.

The complementarity of IR and Raman is evident in molecules like 2,5-dichloroacetophenone, where different vibrational modes are active in each technique. researchgate.net

The combination of IR and Raman spectra provides a rich dataset of vibrational modes. These spectra are unique to the specific arrangement of atoms and functional groups in this compound, serving as a robust method for identification and structural analysis. The presence of features like C-H⋯O hydrogen bonds can also be investigated through detailed analysis of the vibrational spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|

| O-H | Stretching (H-bonded) | 2500-3500 (broad) | Medium | Weak |

| C-H | Aromatic Stretching | 3000-3100 | Medium | Strong |

| C=O | Stretching (H-bonded) | 1620-1650 | Strong | Medium |

| C=C | Aromatic Stretching | 1400-1600 | Strong | Strong |

| C-Cl | Stretching | 600-800 | Strong | Strong |

Expected ranges are based on data for analogous compounds.

Electronic Absorption and Emission Spectroscopy for Investigating Excited States and Luminescence Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, is employed to investigate the electronic transitions and photophysical properties of this compound. Benzophenone (B1666685) and its derivatives are known for their rich photochemistry. researchgate.net

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to show strong absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated system of the molecule.

Strong π → π* transitions, associated with the aromatic rings and carbonyl group, typically appear at shorter wavelengths (e.g., 240-280 nm).

A weaker, longer-wavelength n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is often observed as a shoulder or a distinct band around 320-360 nm. nih.gov The presence of the hydroxyl and chloro substituents influences the energy of these transitions, causing shifts in the maximum absorption wavelengths (λ_max) compared to the parent benzophenone molecule. shimadzu.com

Emission Spectroscopy and Excited-State Properties: 2-Hydroxybenzophenone derivatives are well-known for their role as UV stabilizers, a function derived from their unique excited-state dynamics. Upon absorption of UV light, they typically undergo efficient and rapid Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, the phenolic proton is transferred to the carbonyl oxygen in the excited state, forming a transient keto-tautomer.

This keto-tautomer provides a non-radiative decay pathway, allowing the molecule to dissipate the absorbed UV energy as heat and return to its original ground state without undergoing photodegradation. This process usually results in very low fluorescence quantum yields (i.e., weak emission). Any observed fluorescence is often anomalous and highly dependent on the molecular environment, such as solvent polarity and hydrogen-bonding capability. researchgate.net The emission, if present, is typically highly Stokes-shifted, with the keto-tautomer emitting at much longer wavelengths (e.g., in the green-yellow region of the spectrum) compared to the absorption. nih.gov The specific chloro-substitution pattern in this compound will fine-tune these excited-state energies and deactivation pathways.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of this compound in the solid state. This technique determines the exact spatial coordinates of each atom in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would confirm several key structural features:

Intramolecular Hydrogen Bond: The analysis would provide the precise geometry of the O-H···O hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This includes the H···O distance and the O-H···O angle, which are critical indicators of the bond's strength. In related structures like 5-chloro-2-hydroxybenzophenone (B104029), this intramolecular bond is a dominant feature. researchgate.net

Molecular Conformation: The dihedral angles between the two aromatic rings and the carbonyl group would be accurately determined. The two phenyl rings in benzophenones are typically twisted out of plane with respect to each other to relieve steric hindrance. The degree of this twist is a key conformational parameter.

Bond Lengths and Angles: The analysis would confirm the expected bond lengths, such as the C=O double bond being slightly elongated due to hydrogen bonding and conjugation.

Crystal Packing: The study would reveal how the molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or C-H···O interactions that contribute to the stability of the crystal structure.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Key Interactions | Intramolecular O-H···O hydrogen bond |

| Intermolecular π–π stacking, C-H···Cl contacts | |

| Phenyl Ring Dihedral Angle | 45-60° |

| O-H···O Distance | ~1.8 - 2.0 Å |

Values are based on typical findings for similar benzophenone structures.

Chiroptical Spectroscopic Studies of Optically Active Derivatives

The parent molecule, this compound, is achiral and therefore optically inactive. However, chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), become powerful tools for studying its optically active derivatives.

To induce chirality, the molecule must be chemically modified by either:

Introducing a chiral center: Attaching a chiral substituent to the benzophenone framework.

Creating atropisomerism: Introducing bulky groups that hinder the free rotation around the single bond connecting one of the phenyl rings to the carbonyl group, potentially leading to stable, non-superimposable atropisomers.

Once a chiral derivative is synthesized, its chiroptical properties can be investigated.

Circular Dichroism (CD) Spectroscopy: A CD spectrum measures the differential absorption of left and right circularly polarized light by the chiral molecule. The benzophenone chromophore itself gives rise to strong electronic transitions in the UV region. When placed in a chiral environment, these transitions become CD-active, producing positive or negative Cotton effects. The signs and magnitudes of these Cotton effects are exquisitely sensitive to the absolute configuration and conformation of the chiral derivative.

The Benzophenone Chromophore Rule: The benzophenone chromophore has been historically used as a reporter group in structural chemistry. The "benzophenone octant rule" is an empirical rule that relates the sign of the Cotton effect associated with the n → π* transition (around 330-350 nm) to the spatial arrangement of substituents around the chromophore. This allows for the determination of the absolute configuration of nearby chiral centers.

While no specific studies on chiral derivatives of this compound were found in the search results, the extensive literature on other chiral benzophenones confirms that this approach would be a valid and powerful method for stereochemical analysis of any such derivatives that were to be synthesized.

Supramolecular Interactions and Inclusion Complex Formation with Host Molecules (e.g., Cyclodextrins)

The study of supramolecular interactions reveals how this compound can engage in non-covalent host-guest chemistry, particularly with macrocyclic host molecules like cyclodextrins (CDs). thno.org Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for encapsulating nonpolar or sparingly soluble guest molecules in aqueous solutions. oatext.comoatext.com

The formation of an inclusion complex between this compound (the guest) and a cyclodextrin (B1172386), such as β-cyclodextrin (β-CD), is driven primarily by hydrophobic interactions. tnstate.edu The relatively nonpolar dichlorinated phenyl ring of the guest molecule is expected to be encapsulated within the hydrophobic cavity of the β-CD, displacing high-energy water molecules and leading to a thermodynamically stable complex. nih.gov

Evidence for the formation of such an inclusion complex can be obtained through various spectroscopic techniques:

NMR Spectroscopy: Upon complexation, the chemical shifts of the protons on the guest molecule that are located inside the CD cavity will experience significant changes (usually upfield shifts) due to the shielding environment of the host. The inner protons (H-3 and H-5) of the cyclodextrin will also show notable shifts. researchgate.net

UV-Visible Spectroscopy: The inclusion of the chromophore within the less polar microenvironment of the CD cavity can cause slight shifts (either bathochromic or hypsochromic) in the absorption bands and changes in molar absorptivity.

Fluorescence Spectroscopy: If the molecule is fluorescent, complexation can lead to a significant enhancement of fluorescence intensity. The hydrophobic cavity of the cyclodextrin protects the excited state of the guest from non-radiative decay pathways involving water molecules.

The formation of these inclusion complexes can alter the physicochemical properties of this compound, potentially increasing its aqueous solubility and chemical stability. nih.govnih.gov This is a widely used strategy in pharmaceutical and material sciences. nih.gov

Computational Chemistry and Theoretical Investigations into 2 ,5 Dichloro 2 Hydroxybenzophenone Reactivity and Properties

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. karazin.ua These calculations are instrumental in understanding reaction pathways by mapping the potential energy surface and identifying transition states, which are crucial for predicting reaction kinetics and mechanisms. nih.govchemrxiv.org

Theoretical simulations of spectroscopic signatures, such as UV-Vis absorption spectra, are invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is a widely used method to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks observed in UV-Vis spectroscopy. researchgate.netsigmaaldrich.com For benzophenone (B1666685) derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions involved, such as n → π* and π → π* transitions. sci-hub.se The accuracy of these predictions is often validated by comparing the calculated spectra with experimental measurements in various solvents. researchgate.net

The calculated spectroscopic data for 2',5-Dichloro-2-hydroxybenzophenone and related compounds provide insights into how substituents and solvent environments influence their photophysical properties. For instance, the introduction of electron-withdrawing or electron-donating groups can cause a red or blue shift in the absorption spectrum, a phenomenon that can be rationalized through DFT calculations. nih.gov

| Computational Method | Calculated Property | Significance for this compound |

| DFT/TD-DFT | UV-Vis Absorption Spectra | Predicts absorption wavelengths and electronic transitions. researchgate.netsigmaaldrich.com |

| DFT | Vibrational Frequencies (IR/Raman) | Correlates calculated vibrational modes with experimental spectra to confirm molecular structure. rsc.org |

| DFT | NMR Chemical Shifts | Aids in the assignment of experimental NMR signals. nih.gov |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. This analysis reveals which parts of the molecule are most likely to participate in electron donation and acceptance. researchgate.net The distribution of these orbitals is influenced by the chloro and hydroxyl substituents, which in turn dictates the molecule's reactivity in various chemical transformations. Mulliken charge analysis, another output of DFT calculations, provides a quantitative measure of the partial atomic charges, offering further insight into the molecule's polarity and electrostatic potential. karazin.ua

| Parameter | Definition | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and polarizability. mdpi.com |

| Mulliken Charge | A method for estimating partial atomic charges. | Helps to understand the electrostatic potential and polar nature of the molecule. karazin.ua |

The electrochemical properties of this compound can be theoretically predicted using DFT. The energies of the HOMO and LUMO are directly related to the molecule's ionization potential and electron affinity, respectively, which in turn correlate with its oxidation and reduction potentials. doaj.org Cyclic voltammetry is an experimental technique used to measure these potentials, and DFT calculations can provide a theoretical framework for interpreting the results. researchgate.net

By calculating the energies of the neutral molecule and its corresponding radical cation and anion, it is possible to estimate the redox potentials. These theoretical predictions are valuable for understanding the molecule's behavior in electrochemical reactions and for designing new materials with specific redox properties. For instance, the reduction potential of benzophenone derivatives can be linearly correlated with various DFT-calculated energies. doaj.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Solution and Biological Environments

While quantum chemical calculations are powerful for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are essential for exploring its behavior in a more realistic environment, such as in solution or within a biological system. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations can reveal its preferred conformations in different solvents and how it interacts with surrounding solvent molecules. This is particularly important for understanding its solubility and transport properties. In a biological context, MD simulations can be used to study how the molecule binds to a protein or other biological target, providing a dynamic picture of the binding process and the key interactions involved.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For very large systems, such as an enzyme with a bound ligand, performing full quantum chemical calculations is computationally prohibitive. In such cases, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is employed. sigmaaldrich.com In QM/MM, the most chemically active part of the system (e.g., the ligand and the active site of the enzyme) is treated with a high-level quantum mechanical method, while the rest of the system (the bulk of the protein and solvent) is treated with a less computationally expensive molecular mechanics force field.

This approach allows for the study of reaction mechanisms within complex biological environments, providing a balance between accuracy and computational feasibility. For this compound, QM/MM simulations could be used to investigate its metabolism by enzymes or its mechanism of action as a drug, providing detailed insights into the chemical processes occurring within a biological system.

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms through Theoretical Models

A key photochemical process for many 2-hydroxybenzophenone (B104022) derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, upon absorption of light, a proton is transferred from the hydroxyl group to the carbonyl oxygen within the same molecule. This creates an excited-state keto-tautomer, which can then relax to the ground state via fluorescence, often with a large Stokes shift. nih.gov

Theoretical models, particularly those based on TD-DFT, are crucial for elucidating the mechanism of ESIPT. sci-hub.se These calculations can map the potential energy surfaces of both the ground and excited states, identifying the energy barriers for proton transfer. researchgate.net By analyzing the changes in geometry and electronic structure upon excitation, researchers can understand the driving forces behind the ESIPT process. nih.gov Theoretical studies have shown that the strengthening of the intramolecular hydrogen bond in the excited state facilitates the proton transfer. sci-hub.se The study of ESIPT is important for the design of fluorescent probes, photostabilizers, and other materials with specific photophysical properties. nih.gov

Thermodynamic and Kinetic Analyses of Molecular Transformations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the detailed examination of the thermodynamic properties and kinetic barriers associated with the molecular transformations of this compound. These theoretical analyses are crucial for understanding the compound's reactivity, stability, and potential reaction pathways under various conditions.

The thermodynamic analysis typically focuses on state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values determine the spontaneity and equilibrium position of a chemical reaction. For a molecule like this compound, transformations could include intramolecular rearrangements, such as proton transfer from the hydroxyl group to the carbonyl oxygen, or intermolecular reactions.

Kinetic analysis, on the other hand, investigates the rate of these transformations by calculating the activation energy (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction speed. A high activation energy suggests a slow reaction, indicating a kinetically stable molecule under specific conditions.

Detailed research findings from computational models would typically be presented in data tables, outlining the calculated thermodynamic and kinetic parameters for various postulated transformation pathways. For instance, the energy difference between different conformational isomers or the activation energy for a specific bond cleavage can be quantified.

Table 1: Calculated Thermodynamic Parameters for a Postulated Intramolecular Proton Transfer in this compound

| Parameter | Value | Unit |

| Enthalpy Change (ΔH) | Data not available | kJ/mol |

| Entropy Change (ΔS) | Data not available | J/(mol·K) |

| Gibbs Free Energy Change (ΔG) | Data not available | kJ/mol |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Table 2: Calculated Kinetic Parameters for a Postulated Transformation of this compound

| Transformation Pathway | Activation Energy (Ea) | Rate Constant (k) at 298 K |

| Pathway A | Data not available | Data not available |

| Pathway B | Data not available | Data not available |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

The insights gained from such theoretical analyses are fundamental for predicting the behavior of this compound in various chemical environments and for guiding the design of potential applications or further experimental research.

Photochemical Transformations and Mechanistic Insights of 2 ,5 Dichloro 2 Hydroxybenzophenone

Ultrafast Excited-State Dynamics and Energy Dissipation Pathways

Upon absorption of UV radiation, 2',5-dichloro-2-hydroxybenzophenone is promoted to an electronically excited singlet state (S1). For 2-hydroxybenzophenone (B104022) derivatives, the primary and most rapid deactivation pathway is an ultrafast excited-state intramolecular proton transfer (ESIPT). grafiati.comcapes.gov.brnih.gov In this process, the phenolic proton is transferred to the carbonyl oxygen, a reaction that is essentially barrierless and occurs on a femtosecond to picosecond timescale. nih.govnih.gov

This transfer creates a transient keto-tautomer in an excited state. This tautomer then undergoes very fast, non-radiative decay back to the ground state, where the proton is transferred back to its original position, restoring the initial chemical structure. This rapid ESIPT mechanism is a highly efficient pathway for dissipating absorbed UV energy as heat, which contributes to the photostability of many 2-hydroxybenzophenone compounds used as UV absorbers.

A competing process to ESIPT is intersystem crossing (ISC) from the initial singlet excited state (S1) to the triplet state (T1). Aromatic carbonyl compounds like benzophenone (B1666685) are known to undergo fast ISC. nih.gov The presence of chlorine atoms, due to the heavy-atom effect, can further enhance the rate of ISC. Once populated, the triplet state has a longer lifetime and is a key intermediate in subsequent photochemical reactions.

Key Energy Dissipation Pathways:

Excited-State Intramolecular Proton Transfer (ESIPT): A dominant, ultrafast non-radiative decay channel that promotes photostability.

Intersystem Crossing (ISC): Population of the triplet excited state, which can lead to further photochemistry.

Fluorescence: Generally, fluorescence from the initial excited state is very weak due to the efficiency of ESIPT and ISC processes.

Mechanistic Studies of Photodegradation and Photoproduct Identification

When energy dissipation through ESIPT is not completely efficient or when the molecule undergoes intersystem crossing to the triplet state, photodegradation can occur. The primary pathway for the degradation of chlorinated aromatic compounds is typically reductive dechlorination, involving the cleavage of the carbon-chlorine (C-Cl) bond. mdpi.comrsc.org

The photodegradation of this compound is expected to proceed through the homolytic cleavage of one of the C-Cl bonds to form a chlorophenyl radical and a chlorine radical. This process can be initiated from the excited triplet state. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another organic molecule to form a monochlorinated benzophenone derivative. Stepwise dechlorination could eventually lead to the formation of 2-hydroxybenzophenone. rsc.org

Another potential degradation pathway involves the reaction of the excited molecule with other species present in the environment, such as dissolved oxygen, which can lead to a variety of oxidized products. Studies on other chlorinated hydroxybenzophenones have shown that degradation can result in the formation of various hydroxylated and dechlorinated byproducts. nih.gov

Plausible Photodegradation Products:

| Reactant | Potential Photoproducts | Transformation Pathway |

|---|---|---|

| This compound | 2-Chloro-2'-hydroxy-5'-chlorobenzophenone | Isomerization (less likely) |

| 2-Hydroxy-5-chlorobenzophenone | Reductive dechlorination (loss of Cl from the 2' position) | |

| 2'-Chloro-2-hydroxybenzophenone | Reductive dechlorination (loss of Cl from the 5 position) | |

| 2-Hydroxybenzophenone | Complete reductive dechlorination | |

| Chlorinated Biphenyls/Diphenyl Ethers | Radical coupling/rearrangement |

Investigation of Photo-Induced Radical Generation and Subsequent Reactivity

The absorption of light by this compound can lead to the generation of several types of radical species.

Aryl and Chlorine Radicals: As mentioned, the most direct photo-induced radical generation process is the homolytic cleavage of the C-Cl bonds from the excited triplet state. nih.govresearchgate.net

Reaction: Ar-Cl + hν → ³(Ar-Cl)* → Ar• + Cl•

Ketyl Radicals: The triplet state of benzophenones is known for its ability to abstract hydrogen atoms from suitable donors (like solvents or other organic molecules), leading to the formation of a ketyl radical. nih.gov

Reaction: ³(Ar₂C=O)* + R-H → Ar₂Ċ-OH + R•

Reactive Oxygen Species (ROS): The excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This process is a common pathway for photosensitized oxidations.

Sensitization and Quenching Phenomena in Photochemical Processes

Benzophenone and its derivatives are well-established triplet photosensitizers. rsc.org After this compound undergoes intersystem crossing to its triplet state, it can transfer this triplet energy to another molecule (an acceptor) with a lower triplet energy.

Sensitization: D(T₁) + A(S₀) → D(S₀) + A(T₁) (where D is the benzophenone sensitizer (B1316253) and A is the acceptor)

This process is crucial in contexts where the acceptor molecule does not absorb light efficiently itself but can undergo photochemical reactions from its triplet state.

Conversely, the excited triplet state of the benzophenone can be deactivated, or "quenched," by other molecules. rsc.org A ubiquitous and highly efficient quencher is molecular oxygen, which, as noted above, becomes excited to singlet oxygen. researchgate.netnih.gov Other quenchers, such as certain antioxidants or polyenes, can deactivate the triplet state through energy transfer or electron transfer mechanisms, dissipating the energy without chemical reaction and thus inhibiting photodegradation. nih.gov The efficiency of quenching is typically diffusion-controlled. nih.gov

Influence of Environmental Factors (e.g., pH, Solvent Polarity) on Photochemical Pathways

Environmental factors, particularly solvent properties and pH, can significantly alter the photochemical behavior of this compound. nih.gov

Solvent Polarity and Protic vs. Aprotic Nature:

In nonpolar, aprotic solvents , the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is stable. In this environment, the highly efficient ESIPT pathway is favored, leading to high photostability. rsc.org

In polar, protic solvents like water or alcohols, the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and carbonyl groups of the benzophenone. rsc.org This can disrupt the intramolecular hydrogen bond required for ESIPT. nih.gov Furthermore, polar solvents can stabilize charge-separated states and may facilitate competing deactivation pathways, such as deprotonation from the excited state.

pH: The pH of the medium is critical because of the acidic nature of the phenolic hydroxyl group.

At low to neutral pH , the molecule exists predominantly in its neutral, phenolic form. In this state, it can undergo the ESIPT process upon photoexcitation.

At high pH , the phenolic proton is abstracted, and the molecule exists as the phenolate (B1203915) anion. This anionic form cannot undergo ESIPT. Its photochemistry will be different, likely involving direct decay from its excited states or reaction from a triplet state that has different characteristics (energy, lifetime, reactivity) than the triplet state of the neutral form. The absence of the ESIPT pathway can make the molecule more susceptible to photodegradation.

Summary of Environmental Influences:

| Condition | Dominant Species | Primary Photochemical Pathway | Expected Outcome |

|---|---|---|---|

| Nonpolar Solvent | Neutral (intramolecular H-bond) | Ultrafast ESIPT | High photostability, efficient energy dissipation |

| Polar, Protic Solvent | Neutral (intermolecular H-bonds) | ESIPT disrupted, ISC, deprotonation | Reduced photostability, potential for degradation |

| Aqueous, High pH | Phenolate Anion | ISC, fluorescence/phosphorescence | ESIPT blocked, increased photoreactivity/degradation |

Environmental Fate and Advanced Ecotoxicological Mechanisms of 2 ,5 Dichloro 2 Hydroxybenzophenone

Kinetics and Mechanisms of Environmental Degradation (Photolysis, Hydrolysis, Biodegradation)

The environmental persistence of 2',5-Dichloro-2-hydroxybenzophenone is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.

Photolysis and Hydrolysis: The benzophenone (B1666685) structure suggests a potential for photodegradation. For related compounds, such as 2,5-dichloro-1,4-benzoquinone, transformation in aqueous environments has been attributed primarily to photolysis, while the effect of hydrolysis was found to be negligible. nih.gov This suggests that sunlight-induced reactions could be a significant pathway for the breakdown of this compound in surface waters. The presence of hydroxyl and chloro- substituents on the aromatic rings will influence the photochemical reactivity, but specific rate constants for this compound are not readily available.

Biodegradation: Biodegradation represents a crucial mechanism for the ultimate removal of chlorinated aromatic compounds from the environment. Studies on analogous chemicals, such as dichlorotoluenes and chlorophenols, show that microorganisms have evolved specific enzymatic pathways for their degradation. researchgate.netresearchgate.net For instance, bacteria can utilize chlorinated compounds as growth substrates. researchgate.net The degradation of dichlorotoluenes by Ralstonia sp. involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of dichloromethylcatechols as central intermediates. researchgate.net This is followed by ring cleavage and further breakdown into smaller, non-toxic molecules that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.net

Similarly, the biodegradation of the herbicide dichlobenil (B1670455), a dichlorinated nitrile, proceeds through metabolites like 2,6-dichlorobenzamide (B151250) (BAM) and 2,6-dichlorobenzoic acid (2,6-DCBA), with complete degradation observed in soils that have been previously exposed to the parent compound. nih.gov This indicates that microbial communities can adapt to metabolize complex chlorinated molecules. It is plausible that this compound undergoes similar microbially-mediated degradation, likely initiated by hydroxylation and followed by ortho- or meta-cleavage of the aromatic rings. researchgate.net

Bioavailability and Biotransformation Pathways in Environmental Organisms

Bioavailability: Bioavailability, the fraction of a chemical that is absorbed and available to cause a biological effect, is a key factor in determining ecotoxicity. mdpi.compharmafeatures.com For benzophenone derivatives like 2-hydroxy-4-methoxybenzophenone (HMB, or oxybenzone), studies in mammals show good absorption after oral administration, although systemic bioavailability can be low due to first-pass metabolism. nih.gov In aquatic environments, the bioavailability of compounds like this compound will be influenced by its partitioning behavior between water, sediment, and biological tissues.

Biotransformation Pathways: Once absorbed, organisms metabolize foreign compounds (xenobiotics) through a series of enzymatic reactions to facilitate their excretion. For benzophenones, these pathways are well-documented. Phase I metabolism typically involves oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net Phase II metabolism involves conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility. nih.gov

A study on HMB in rats and mice identified several key metabolites, demonstrating the primary biotransformation routes. nih.gov These pathways are likely analogous for this compound.

Table 1: Examples of Metabolites Identified from the Biotransformation of 2-Hydroxy-4-methoxybenzophenone (HMB)

| Metabolite Name | Abbreviation | Transformation Type |

|---|---|---|

| HMB-glucuronide | HMB-Gluc | Phase II (Glucuronidation) |

| 2,4-dihydroxybenzophenone | DHB | Phase I (Demethylation) |

| DHB-glucuronide | DHB-Gluc | Phase II (Glucuronidation) |

| DHB-sulfate | DHB-Sulfate | Phase II (Sulfation) |

| 2,5-dihydroxy-4-methoxybenzophenone | - | Phase I (Hydroxylation) |

Data sourced from a study on HMB metabolism in rats and mice, indicating likely pathways for other benzophenones. nih.gov

Therefore, the biotransformation of this compound in environmental organisms is expected to proceed via hydroxylation of the aromatic rings, followed by conjugation with glucuronide or sulfate moieties before excretion.

Advanced Mechanistic Ecotoxicology at the Sub-Cellular and Molecular Levels

Oxidative Stress Response and Cellular Defense Mechanisms

Exposure to environmental contaminants like chlorinated phenols can lead to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, can damage vital cellular components including lipids, proteins, and DNA. nih.gov

Cells respond to oxidative stress by upregulating antioxidant defense mechanisms. nih.gov This includes enzymatic and non-enzymatic systems. Key antioxidant enzymes that protect against ROS-induced damage include superoxide dismutase, catalase, and glutathione (B108866) peroxidases. Non-enzymatic antioxidants include molecules like glutathione (GSH), which plays a central role in redox regulation and can detoxify pollutants through conjugation. nih.gov The induction of these defense systems is a common biomarker for exposure to pro-oxidant chemicals.

Interaction with Cellular Membranes and Transport Systems

The lipophilic nature of chlorinated phenols allows them to interact with and potentially disrupt cellular membranes. This can alter membrane fluidity and permeability, impairing critical functions like ion transport and energy transduction. zealquest.com Some chlorinated phenols are known to act as protonophores (proton transporters) across lipid bilayers, which can uncouple oxidative phosphorylation and disrupt cellular energy production. nih.gov The baseline toxicity, or narcosis, of many organic pollutants is attributed to their accumulation in cell membranes, leading to impaired membrane function. zealquest.com Specific interactions with membrane-bound transport proteins could also affect the uptake and efflux of essential nutrients and toxicants.

Enzyme Perturbation and Metabolic Pathway Disruption in Aquatic and Terrestrial Biota

Chlorinated organic compounds can act as enzyme inhibitors, disrupting essential metabolic pathways. nih.govnih.gov A study on 2,5-dichloro-1,4-benzoquinone, a related compound, demonstrated its ability to act as a strong, time- and concentration-dependent inactivator of the enzyme urease. nih.gov This inhibition followed a simple bimolecular process, indicating a direct interaction between the chemical and the enzyme. nih.gov

Disruption can also occur at the level of metabolic regulation. Chemicals that interfere with endocrine signaling pathways are known as endocrine-disrupting chemicals (EDCs), and a subset of these that specifically affect energy balance are termed "metabolism-disrupting chemicals" (MDCs). nih.govnih.gov Benzophenone derivatives have been investigated for their endocrine-disrupting potential. researchgate.net By perturbing key enzymatic and signaling pathways, compounds like this compound could potentially alter lipid metabolism, glucose homeostasis, and other vital processes in exposed organisms. nih.gov

Sorption, Leaching, and Transport Dynamics in Environmental Compartments

The fate and transport of this compound in the environment are governed by its sorption to soil and sediment particles. Sorption reduces the concentration of a chemical in the aqueous phase, thereby decreasing its mobility, leaching potential, and bioavailability. msss.com.myresearchgate.net

Studies on structurally similar compounds, such as the herbicide dichlobenil and the contaminant 2,4-dichlorophenol, provide strong evidence for the factors controlling sorption. The primary determinants of sorption for these compounds are the organic carbon content and clay content of the soil or sediment. msss.com.myresearchgate.netnih.gov

Table 2: Sorption Coefficients (Kd) for Dichlobenil and its Metabolite BAM in Various Sediments

| Sediment Type | Compound | Kd (L kg⁻¹) |

|---|---|---|

| Topsoils | Dichlobenil | 7.4 - 17.4 |

| Topsoils | BAM | 0.24 - 0.66 |

| Clayey Till | Dichlobenil | 2.7 - 126 |

| Clayey Till | BAM | 0.10 - 0.93 |

Data illustrates the high sorption of a dichlorinated compound (Dichlobenil) compared to its more polar metabolite (BAM) and the variability based on sediment type. nih.gov

The high sorption affinity, particularly in soils rich in organic matter and clay, indicates that this compound would likely be retained in the upper soil layers. msss.com.mynih.gov This reduces the risk of leaching into groundwater but can lead to its accumulation in sediments, creating a long-term reservoir of contamination for benthic organisms. The transport of this compound would therefore be primarily associated with the movement of suspended solids in aquatic systems and soil erosion in terrestrial environments.

Biological Activities and Mechanistic Elucidation of 2 ,5 Dichloro 2 Hydroxybenzophenone and Its Analogs

Antimicrobial Spectrum and Underlying Mechanisms of Actionnih.gov

Derivatives of 2',5-Dichloro-2-hydroxybenzophenone have demonstrated notable antimicrobial properties. The specific structure of these compounds, including the placement of chloro and hydroxyl groups, plays a critical role in their activity against a range of microbial pathogens. nih.gov

Antibacterial Activity: Inhibition of Bacterial Growth and Vital Processes

Analogues of this compound have shown promising antibacterial effects. For instance, studies on related hydroxybenzophenones, such as 2,2′,4-trihydroxybenzophenone, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.org The mechanism of action for these compounds often involves disruption of the bacterial cell wall, leading to the leakage of essential cellular components like proteins. frontiersin.org

Furthermore, synthetic derivatives incorporating a dichlorohydroxyphenyl group, specifically 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have exhibited structure-dependent activity against various Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. nih.gov The presence of the dichloro-2-hydroxyphenyl moiety is a key contributor to this antibacterial action.

Table 1: Antibacterial Activity of a this compound Analog

| Compound/Analog | Bacterial Strain | Activity/Effect | Reference |

|---|---|---|---|

| 2,2′,4-trihydroxybenzophenone | Gram-positive & Gram-negative | MIC values from 62.5 to 250 µg/mL; Acts on the bacterial cell wall | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Antifungal Activity: Suppression of Fungal Pathogens

The antifungal potential of this chemical family has also been investigated. Research on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that certain hydrazones in this series show promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. nih.gov Similarly, other related heterocyclic structures, like 2-(2'-hydroxy-5'-aminophenyl)benzoxazole, have been noted for their fungistatic activity against Candida species, suggesting that the hydroxyphenyl scaffold is a viable starting point for developing novel antifungal agents. fao.org

Identification of Microbial Targets and Resistance Mechanisms

The primary microbial target for some benzophenone (B1666685) analogs appears to be the cell envelope. Studies have shown that compounds like 2,2′,4-trihydroxybenzophenone can disrupt the integrity of the bacterial cell membrane, a mechanism that is often less prone to the development of resistance compared to the inhibition of specific enzymes. frontiersin.org For fungal pathogens, certain derivatives have shown efficacy against strains with known resistance mechanisms, such as mutations in the CYP51A gene in A. fumigatus, indicating that these compounds may bypass common resistance pathways. nih.gov

Anticancer and Cytotoxic Properties: Molecular Pathways and Therapeutic Potentialnih.govmdpi.com

The cytotoxic capabilities of this compound analogs against various cancer cell lines have been a subject of significant research. These compounds can induce cell death and inhibit tumor growth through multiple molecular pathways.

DNA Interaction: Binding, Intercalation, and Cleavage Mechanisms

While direct studies on this compound are limited, the mechanisms of related compounds suggest potential interactions with DNA. DNA intercalators are molecules that can insert themselves between the base pairs of DNA, perturbing its structure and function. nih.gov This action can interfere with DNA replication and transcription, ultimately leading to cytotoxicity. nih.gov Some DNA intercalators can induce chromatin damage and trigger the degradation of essential enzymes like RNA Polymerase II. nih.gov

Furthermore, certain hydroxylated aromatic compounds, such as di- and trihydroxyalkylbenzenes, can mediate DNA strand scission, particularly in the presence of metal ions like Cu(II). researchgate.net This process is believed to involve the generation of reactive oxygen species (ROS), such as the hydroxyl radical, which directly attacks the DNA backbone. researchgate.netnih.gov Given the phenolic nature of this compound, a similar mechanism of ROS-mediated DNA cleavage could be a potential pathway for its cytotoxic effects.

Enzyme Inhibition in Neoplastic Cells (e.g., Glutathione (B108866) S-Transferases - GSTA1-1)

A significant mechanism contributing to the anticancer potential of these compounds is the inhibition of key cellular enzymes. Glutathione S-Transferases (GSTs) are a family of enzymes that play a crucial role in detoxification and are often overexpressed in cancer cells, contributing to multidrug resistance. nih.gov The human GSTA1-1 isoenzyme is a particularly important target for overcoming this resistance. nih.gov

Studies have shown that various compounds can inhibit GSTs. For example, dopamine (B1211576) and its conjugates can cause reversible inhibition of GSTA1-1. nih.gov More relevantly, compounds with structural similarities to this compound, such as 2,4-Dichlorophenoxyacetic acid, have been found to inhibit plant GSTs. nih.gov Research on a 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl substituent—a close analog—demonstrated the highest anticancer activity in a human lung cancer (A549) cell line model, highlighting the cytotoxic potential of this specific chemical moiety. nih.gov

Table 2: Anticancer and Cytotoxic Findings for Analogs

| Compound/Analog | Cell Line | Activity/Mechanism | Reference |

|---|---|---|---|

| 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Human Lung Cancer) | Highest anticancer activity among tested compounds | nih.gov |

| 3,6-diunsaturated 2,5-diketopiperazines | A549 and HeLa | Moderate to good anticancer capacities (IC50 = 0.7 to 8.9 μM); Induction of apoptosis | mdpi.com |